molecular formula C19H22N2O5S B5225002 N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B5225002
M. Wt: 390.5 g/mol
InChI Key: OLSQKKYQWKOJCN-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group, a carboxamide group, and two aromatic rings with hydroxy and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of Aromatic Rings: The aromatic rings are attached through nucleophilic substitution reactions.

    Final Functionalization: Hydroxy and methoxy groups are introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to thiols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Thiols and related derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Other sulfonylpiperidine derivatives: Compounds with variations in the piperidine ring or sulfonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-15-6-8-16(9-7-15)27(24,25)21-12-10-14(11-13-21)19(23)20-17-4-2-3-5-18(17)22/h2-9,14,22H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSQKKYQWKOJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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